4-Bromo-3'-fluoro-2'-methylbiphenyl
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Overview
Description
4-Bromo-3’-fluoro-2’-methylbiphenyl is an organic compound with the molecular formula C13H10BrF It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 4-position, a fluorine atom at the 3’-position, and a methyl group at the 2’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-fluoro-2’-methylbiphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Direct Halogenation: Another approach involves the direct halogenation of 3’-fluoro-2’-methylbiphenyl using bromine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 4-Bromo-3’-fluoro-2’-methylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-fluoro-2’-methylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted biphenyl derivatives.
Scientific Research Applications
4-Bromo-3’-fluoro-2’-methylbiphenyl has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-3’-fluoro-2’-methylbiphenyl involves its interaction with molecular targets through various pathways. The specific mechanism depends on the context in which the compound is used. For example, in nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoro-2-methylaniline: Similar in structure but with an amine group instead of a biphenyl core.
4-Bromo-2-fluoroanisole: Similar in structure but with a methoxy group instead of a methyl group.
Uniqueness
4-Bromo-3’-fluoro-2’-methylbiphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYAELKJHHLYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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